Aldehydo-D-ribose

Descripción

Structural Backbone of Genetic Material and Coenzymes

D-Ribose forms the carbohydrate backbone of ribonucleic acid (RNA), where it alternates with phosphate (B84403) groups to create the polymer structure necessary for the coding, decoding, regulation, and expression of genes. wikipedia.orgbritannica.com Its presence is a defining feature that distinguishes RNA from deoxyribonucleic acid (DNA), which contains the related sugar deoxyribose. Furthermore, D-Ribose is a key constituent of vital nucleotide coenzymes that facilitate a vast array of enzymatic reactions. nih.gov These include adenosine (B11128) triphosphate (ATP), the cell's primary energy currency; nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical electron carriers in metabolic redox reactions; and acetyl coenzyme A, a central molecule in the metabolism of carbohydrates, fats, and proteins. wikipedia.orgnih.govcasi.org

Central Role in Cellular Energy Metabolism

D-Ribose is intrinsically linked to cellular bioenergetics. nih.gov The body synthesizes it from glucose through a metabolic pathway known as the pentose (B10789219) phosphate pathway (PPP). ontosight.aicasi.org This pathway is crucial not only for producing D-Ribose but also for generating nicotinamide adenine dinucleotide phosphate (NADPH), another essential cellular reductant. ontosight.ai The D-Ribose-5-phosphate produced via the PPP is the direct precursor for the synthesis of nucleotides. spandidos-publications.com The availability of D-Ribose is a rate-limiting factor in the synthesis of ATP and other nucleotides, making it a critical regulator of the cellular energy pool. casi.orgsweetcures.com When cells are under metabolic stress, such as during intense exercise or ischemic events, the demand for ATP can outpace its regeneration, highlighting the metabolic significance of D-Ribose availability. nih.govcasi.org

| Biomolecule Containing D-Ribose | Classification | Primary Biological Function |

|---|---|---|

| Adenosine Triphosphate (ATP) | Nucleotide | Primary intracellular energy transfer molecule. nih.govincacao.be |

| Ribonucleic Acid (RNA) | Nucleic Acid | Essential for gene expression, regulation, and protein synthesis. ontosight.aicodeage.comwikipedia.org |

| Nicotinamide Adenine Dinucleotide (NAD) | Coenzyme | Acts as a critical electron carrier in cellular respiration and redox reactions. wikipedia.org |

| Flavin Adenine Dinucleotide (FAD) | Coenzyme | Serves as an electron acceptor in metabolic pathways like the citric acid cycle. wikipedia.orgcasi.org |

| Acetyl Coenzyme A (Acetyl-CoA) | Coenzyme | Central molecule in the metabolism of carbohydrates and fats. nih.govincacao.be |

Structure

3D Structure

Propiedades

IUPAC Name |

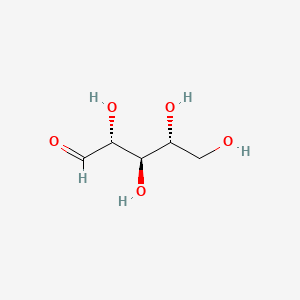

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043917, DTXSID101019160 | |

| Record name | D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-69-1, 34466-20-1 | |

| Record name | Ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681HV46001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Configurations and Conformational Dynamics of D Ribose

Elucidation of D-Ribose Stereoisomers and Enantiomers

The stereochemistry of D-Ribose is fundamental to its role in biological systems. Its specific spatial arrangement of atoms dictates its interactions with enzymes and its incorporation into larger biomolecules.

D-Configuration and Chiral Centers in Aldopentoses

D-Ribose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. wikipedia.org Its structure contains three chiral centers at carbons C2, C3, and C4, which gives rise to 2³ or eight possible stereoisomers. chemistrysteps.comyoutube.com The "D" designation in D-Ribose refers to the configuration of the chiral carbon furthest from the aldehyde group (C4). wikipedia.org In the Fischer projection, the hydroxyl group on this carbon is positioned on the right side, analogous to the configuration of D-glyceraldehyde. wikipedia.orgmasterorganicchemistry.com The systematic IUPAC name for D-Ribose, (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, precisely defines the absolute configuration at each of these chiral centers. smolecule.comnih.gov

The eight stereoisomers of aldopentoses consist of four pairs of enantiomers: Ribose, Arabinose, Xylose, and Lyxose. Each of these exists in a D and an L form. openstax.orglibretexts.org D-Ribose is distinguished by having all of its hydroxyl groups on the same side in its Fischer projection. wikipedia.org

Comparative Analysis of D-Ribose and L-Ribose Stereochemistry and Biological Relevance

D-Ribose and L-Ribose are enantiomers, meaning they are non-superimposable mirror images of each other. nih.gov While D-Ribose has the (2R,3R,4R) configuration, L-Ribose possesses the opposite (2S,3S,4S) configuration. nih.govresearchgate.net In the Fischer projection of L-Ribose, the hydroxyl groups on the chiral carbons appear on the left-hand side. wikipedia.orglookchem.com

The biological relevance of these two stereoisomers is starkly different. D-Ribose is the naturally occurring form and is a crucial component of ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), and other essential coenzymes. wikipedia.orgresearchgate.net In contrast, L-Ribose is an unnatural sugar that is not typically found in biological systems and was first synthesized in 1891. wikipedia.org The enzymes and cellular machinery of most organisms are highly specific for D-sugars, rendering L-Ribose metabolically inert or even inhibitory in some biological processes. nih.gov This homochirality of biological molecules, with the near-exclusive use of D-sugars and L-amino acids, is a fundamental and enigmatic feature of life on Earth. nih.gov

Interconversion Equilibria of Linear and Cyclic Forms of D-Ribose

In aqueous solution, D-Ribose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures. wikipedia.orgmasterorganicchemistry.com This equilibrium is a critical aspect of its chemistry and biological activity.

Dynamics of Aldehyde and Hemiacetal Equilibria: Furanose and Pyranose Forms

The open-chain form of D-Ribose, with its reactive aldehyde group, readily undergoes intramolecular cyclization. wikipedia.org The hydroxyl group at C4 can attack the aldehyde carbon (C1) to form a five-membered ring known as a furanose. Alternatively, the hydroxyl group at C5 can attack the aldehyde to form a six-membered ring called a pyranose. wikipedia.orgdalalinstitute.com

In aqueous solution, the vast majority of D-Ribose molecules exist in these cyclic forms, with only a very small percentage (around 0.1% or less) present as the linear aldehyde. wikipedia.orgresearchgate.net The pyranose forms are generally more stable and thus more abundant than the furanose forms. wikipedia.orgresearchgate.net

Equilibrium Distribution of D-Ribose Forms in Aqueous Solution

| Form of D-Ribose | Percentage in Solution |

|---|---|

| Pyranose Forms | ~76-80% |

| Furanose Forms | ~24% |

| Open-Chain (Aldehyde) Form | ~0.1% or less |

Anomeric Configurations: Alpha and Beta Anomers and Their Distribution

The cyclization of D-Ribose creates a new chiral center at the former aldehyde carbon (C1), which is now referred to as the anomeric carbon. wikipedia.org This gives rise to two possible stereoisomers for each ring form, known as anomers, designated as alpha (α) and beta (β). wikipedia.org The distinction between α and β anomers is based on the orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (C5) in the Haworth projection. libretexts.org

In an aqueous solution at room temperature, the different anomers of D-Ribose are present in a specific distribution. The β-D-ribopyranose form is the most predominant species. wikipedia.org

Distribution of D-Ribose Anomers in Aqueous Solution

| Anomeric Form | Percentage in Solution |

|---|---|

| β-D-ribopyranose | 59% |

| α-D-ribopyranose | 20% |

| β-D-ribofuranose | 13% |

| α-D-ribofuranose | 7% |

The interconversion between these anomers occurs through a process called mutarotation, where the cyclic hemiacetal opens to the linear aldehyde form and then re-closes. wikipedia.org

Advanced Computational Approaches to D-Ribose Conformational Analysis

The conformational landscape of D-Ribose is complex due to the flexibility of its ring structures and the various possible orientations of its hydroxyl groups. Advanced computational methods are essential for a detailed understanding of these conformations.

Computational studies employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to explore the potential energy surface of D-Ribose in the gas phase. nih.govresearchgate.net These studies have identified a multitude of stable conformers for the pyranose, furanose, and open-chain forms. nih.govrsc.org

Research has shown that for D-Ribose in the gas phase, the β-pyranose conformers with ¹C₄ and ⁴C₁ chair conformations are the lowest in energy. nih.gov The most stable α-furanose conformer is significantly higher in energy. nih.gov These computational approaches also allow for the analysis of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the various conformers. nih.gov Furthermore, multiscale molecular dynamics and free-energy calculations are utilized to investigate the coupling between conformational changes and ligand binding in proteins that interact with ribose. acs.org

Gas-Phase and Solution Conformations of D-Ribose

The conformational preferences of D-ribose differ significantly between the gas phase and in solution, primarily due to the influence of solvent interactions.

In aqueous solution, D-ribose exists as an equilibrium mixture of its different cyclic forms and a very small fraction of the linear aldehyde form. At room temperature, the pyranose forms are predominant, accounting for approximately 76% of the mixture, with a β-to-α anomer ratio of about 2:1. wikipedia.org The furanose forms make up the remaining 24%, with a β-to-α ratio of roughly 3:1. wikipedia.org The open-chain aldehyde form is present in a very small amount, estimated to be around 0.1%. wikipedia.org Nuclear Magnetic Resonance (NMR) observations have confirmed that D-ribose in aqueous solutions is a mixture of α- and β-pyranoses and α- and β-furanoses, with the β-pyranose form being the most prevalent. ulpgc.es

| Form | Anomer | Approximate Percentage |

|---|---|---|

| Pyranose (76%) | α-pyranose | ~25.3% |

| β-pyranose | ~50.7% | |

| Furanose (24%) | α-furanose | ~6% |

| β-furanose | ~18% | |

| Linear (Open-Chain) | N/A | ~0.1% |

In the gas phase, where intermolecular interactions are absent, the conformational landscape is governed solely by intramolecular forces. Computational studies using Density Functional Theory (DFT) have extensively explored these conformations. rsc.orgulpgc.esresearchgate.net These studies consistently find that the pyranose forms are energetically more stable than the furanose and open-chain forms. rsc.orgnih.gov Specifically, the β-pyranose conformers with ¹C₄ and ⁴C₁ chair conformations are calculated to be the lowest in energy. nih.gov The most stable α-pyranose conformer is found to be only slightly higher in energy. nih.gov The most stable furanose anomer is the α-form with a ²T₁ twist ring conformation, but it is significantly higher in energy (over 10 kJ/mol) than the global minimum β-pyranose form. nih.gov The open-chain isomers are considerably less stable than any of the cyclic forms in the gas phase. nih.gov

Analysis of Intramolecular Interactions and Conformational Stability (e.g., Hydrogen Bonding, Anomeric Effects)

The stability of D-ribose conformers is determined by a delicate balance of several intramolecular interactions, most notably hydrogen bonding and stereoelectronic effects like the anomeric effect.

Intramolecular Hydrogen Bonding: The multiple hydroxyl groups in D-ribose can act as both hydrogen bond donors and acceptors. The formation of extensive intramolecular hydrogen-bonding networks is a primary stabilizing factor for the cyclic structures. wikipedia.orgnih.gov These non-covalent interactions help to lock the molecule into specific low-energy conformations. nih.gov In the gas phase, the lowest-energy pyranose conformers are those that maximize the number and strength of these internal hydrogen bonds. researchgate.netnih.gov For instance, the stability of the β-pyranose ¹C₄ and ⁴C₁ chairs is attributed to favorable hydrogen-bonding patterns between adjacent hydroxyl groups. nih.gov

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.orgscripps.edu This effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in the case of ribose) and the antibonding orbital (σ*) of the C1-substituent bond. wikipedia.org For D-ribose, this means the hydroxyl group at C1 in the α-anomer (axial) benefits from this stabilizing effect, which counteracts the steric preference for the equatorial position seen in the β-anomer. The interplay between the anomeric effect and other factors like hydrogen bonding and solvation determines the ultimate α/β ratio observed in different environments. nih.gov Natural Bond Orbital (NBO) analysis confirms the presence of these stabilizing endo- and exo-anomeric effects in the lowest-energy conformers of D-ribose. nih.gov

The puckering of the non-planar furanose and pyranose rings is another mechanism to relieve steric strain between substituents and achieve a more stable conformation. wikipedia.org For the furanose ring, common puckers are described as envelope (four atoms coplanar) and twist (three atoms coplanar) conformations. researchgate.net

| Interaction | Description | Impact on D-Ribose Conformation |

|---|---|---|

| Intramolecular Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in one hydroxyl group and an oxygen atom in another. | Major stabilizing force for cyclic structures, particularly the pyranose chair conformers. nih.govnih.gov |

| Anomeric Effect | Stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon. wikipedia.org | Contributes to the stability of the α-anomer (axial OH at C1), influencing the α/β equilibrium. nih.gov |

| Steric Hindrance | Repulsive interactions between bulky substituents. | Disfavors conformations where large groups are close together; relieved by ring puckering. wikipedia.org |

| Ring Puckering | Adoption of non-planar conformations (e.g., chair, twist, envelope) to minimize ring strain and steric interactions. wikipedia.org | Allows the molecule to adopt its lowest energy three-dimensional shape (e.g., ¹C₄ and ⁴C₁ chairs for pyranose). nih.gov |

Biosynthetic Pathways and Metabolic Intermediacy of D Ribose

Endogenous Synthesis of D-Ribose: The Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The primary route for the endogenous synthesis of D-ribose is the pentose phosphate pathway (PPP), a metabolic sequence that runs parallel to glycolysis. wikipedia.orgontosight.ai This pathway is responsible for producing NADPH, a reducing agent vital for biosynthetic reactions and antioxidant defense, and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). wikipedia.orgkhanacademy.orgnih.gov The PPP is compartmentalized in the cytosol of most organisms, while in plants, the majority of its steps occur in plastids. wikipedia.org

The PPP is bifurcated into two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.orgmicrobenotes.com

Oxidative Phase:

The oxidative phase of the PPP is an irreversible sequence of reactions that generates NADPH and converts glucose-6-phosphate, a six-carbon sugar, into a five-carbon sugar. microbenotes.comnih.gov

Dehydrogenation of Glucose-6-Phosphate: The pathway is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. nih.gov This reaction is coupled with the reduction of NADP+ to NADPH. microbenotes.com

Hydrolysis of 6-Phosphoglucono-δ-lactone: The lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase. microbenotes.com

Oxidative Decarboxylation of 6-Phosphogluconate: In the final step of the oxidative phase, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, carbon dioxide, and a second molecule of NADPH. wikipedia.org

Non-Oxidative Phase:

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions. nih.govbu.edu This phase can operate in two directions depending on the cell's metabolic needs. nih.gov If the cell requires more NADPH than ribose-5-phosphate, the pentose phosphates are converted back into glycolytic intermediates. nih.gov Conversely, if the demand for nucleotide synthesis is high, the non-oxidative pathway can produce ribose-5-phosphate from glycolytic intermediates. nih.gov

Key enzymes in this phase are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units between sugar phosphates, respectively. ontosight.ai This allows for the interconversion of three-, four-, five-, six-, and seven-carbon sugars. researchgate.net Ribulose-5-phosphate, the product of the oxidative phase, can be isomerized to ribose-5-phosphate by ribose-5-phosphate isomerase or epimerized to xylulose-5-phosphate. wikipedia.orgmdpi.com These two pentose phosphates are then utilized by transketolase and transaldolase to regenerate fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can re-enter glycolysis. ontosight.ai

The rate of D-ribose biosynthesis via the PPP is tightly regulated to meet the cellular demands for NADPH and pentose phosphates. The primary site of regulation is the first committed step of the oxidative phase, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). nih.govwikipedia.org

G6PD is the rate-limiting enzyme of the PPP. wikipedia.orgpatient.info Its activity is primarily controlled by the intracellular ratio of NADP+ to NADPH. wikipedia.org A high NADP+/NADPH ratio, which signifies a high demand for NADPH, stimulates G6PD activity. wikipedia.org Conversely, a high concentration of NADPH competitively inhibits the enzyme, thus downregulating the pathway when NADPH levels are sufficient. bu.edu This feedback mechanism ensures that the production of NADPH is matched to its consumption in reductive biosynthesis and antioxidant defense. wikipedia.org

In addition to allosteric regulation by NADP+/NADPH, G6PD activity can also be modulated by other factors. For instance, acetyl-CoA can inhibit G6PD. wikipedia.org Post-translational modifications, such as deacetylation by SIRT2, can activate G6PD, thereby stimulating the oxidative branch of the PPP to supply NADPH for counteracting oxidative stress or supporting lipogenesis. wikipedia.orgwikipedia.org

D-Ribose-5-Phosphate as a Central Metabolic Precursor

Ribose-5-phosphate (R5P), derived from the pentose phosphate pathway, is a pivotal precursor molecule in several essential biosynthetic pathways. ontosight.aiwikipedia.org Its primary role is in the synthesis of nucleotides, the building blocks of DNA and RNA. wikipedia.org

Nucleotide synthesis occurs through two main routes: the de novo pathway and the salvage pathway. nih.gov R5P is a crucial component in both.

De Novo Synthesis:

The de novo pathways build purine (B94841) and pyrimidine (B1678525) nucleotides from simple precursor molecules like amino acids, CO₂, and tetrahydrofolate. nih.gov This process is energetically expensive. nih.gov In purine biosynthesis, the purine ring is assembled step-by-step directly onto a ribose-5-phosphate "scaffold". wikipedia.orgwikipedia.org The pathway begins with the activation of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.org

In pyrimidine synthesis, the pyrimidine ring is synthesized first as orotate (B1227488) and is then attached to PRPP. fiveable.me

Salvage Pathways:

Salvage pathways are a more energy-efficient means of generating nucleotides by recycling pre-existing bases and nucleosides that are released during the degradation of DNA and RNA. researchgate.netthesciencenotes.comwikipedia.org These pathways are particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org In the purine salvage pathway, enzymes like adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyze the addition of PRPP to free purine bases to form nucleoside monophosphates. wikipedia.org Similarly, pyrimidine salvage pathways utilize enzymes to convert pyrimidine bases and nucleosides back into nucleotides. wikipedia.org

The conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP) is a critical activation step for the participation of R5P in nucleotide synthesis. wikipedia.org This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase. fiveable.menih.gov The enzyme transfers a pyrophosphate group from ATP to the C-1 position of ribose-5-phosphate. nih.govyoutube.com

PRPP is a key metabolic intermediate with broad significance: nih.govasm.org

Nucleotide Synthesis: As mentioned, it is the activated form of ribose used in both de novo and salvage pathways for purine and pyrimidine nucleotide biosynthesis. fiveable.mewikipedia.org

Amino Acid Biosynthesis: PRPP is a precursor in the biosynthesis of the amino acids histidine and tryptophan. nih.govwikipedia.org

Cofactor Synthesis: It is also utilized in the synthesis of cofactors such as NAD (nicotinamide adenine dinucleotide). nih.gov

The intracellular concentration of PRPP is tightly regulated, as an excess can lead to the overproduction of nucleotides, which can have pathological consequences. fiveable.me

Enzymology and Chemical Synthesis of D Ribose Derivatives

Enzymatic Transformations Involving D-Ribose

Enzymes provide highly specific and efficient pathways for the transformation of D-ribose, forming the basis of nucleotide synthesis and salvage in biological systems. These enzymatic cascades are also harnessed for the biotechnological production of modified nucleosides.

Ribokinase-Catalyzed Phosphorylation of D-Ribose

The entry of D-ribose into metabolic pathways is initiated by its phosphorylation, a reaction catalyzed by the enzyme ribokinase (RK). uea.ac.uknih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of D-ribose, yielding D-ribose 5-phosphate (R5P) and ADP. healthline.comresearchgate.net This initial step is crucial as it effectively traps the sugar inside the cell and activates it for subsequent enzymatic conversions. uea.ac.uk

Ribokinase belongs to the phosphofructokinase B (PfkB) family of sugar kinases. healthline.com The catalytic mechanism involves an active site aspartate residue (Asp255 in E. coli) that acts as a base, deprotonating the 5'-hydroxyl group of D-ribose. uea.ac.uk This enhances the nucleophilicity of the oxygen, which then attacks the terminal (gamma) phosphate of an ATP molecule, coordinated by magnesium ions (Mg²⁺). uea.ac.ukgoogle.com The reaction is the first step in a pathway that prepares the sugar for use in the synthesis of nucleotides and certain amino acids, or for entry into the pentose (B10789219) phosphate pathway. uea.ac.uknih.gov The efficiency of ribokinase can be influenced by various factors; for instance, the human enzyme exhibits a higher Kм value for D-ribose compared to its bacterial counterpart from E. coli. nih.gov

| Characteristic | Human Ribokinase | E. coli Ribokinase | Reference |

|---|---|---|---|

| Enzyme Family | PfkB family of carbohydrate kinases | PfkB family of carbohydrate kinases | healthline.comnih.gov |

| Reaction Catalyzed | ATP + D-ribose → ADP + D-ribose 5-phosphate | researchgate.net | |

| Kм for D-ribose | ~2 mM | ~0.2 mM | nih.gov |

| Activation | Requires divalent (e.g., Mg²⁺) and monovalent (e.g., K⁺) cations | Requires divalent (e.g., Mg²⁺) and monovalent (e.g., K⁺) cations | google.com |

| Catalytic Residue (example) | Not specified | Asp255 acts as catalytic base | uea.ac.uk |

Role of Phosphopentomutases and Nucleoside Phosphorylases in Nucleoside Synthesis

Following its synthesis, D-ribose 5-phosphate (R5P) is a substrate for phosphopentomutase (PPM). google.com This enzyme catalyzes the reversible isomerization of R5P to α-D-ribose 1-phosphate (R1P). google.comnih.gov This interconversion is a key step that links the pentose phosphate pathway with nucleoside metabolism. google.com

The α-D-ribose 1-phosphate produced by PPM serves as the activated ribose donor for the synthesis of nucleosides, a reaction catalyzed by nucleoside phosphorylases (NPs). google.comgoogle.com These enzymes facilitate the transfer of the ribose moiety from R1P to a nucleobase (purine or pyrimidine), forming a new nucleoside and releasing inorganic phosphate. google.com This enzymatic cascade, often represented as Ribokinase → Phosphopentomutase → Nucleoside Phosphorylase, is a powerful tool for the one-pot synthesis of modified nucleosides from D-ribose and various nucleobases. google.comnih.gov This pathway is central to nucleoside salvage, allowing cells to recycle bases, and is also exploited for the biocatalytic production of therapeutic nucleoside analogues. google.comresearchgate.net

Synthetic Methodologies for D-Ribose Analogues and Derivatives

While enzymatic methods offer high specificity, chemical and chemo-enzymatic syntheses provide versatile routes to a broader range of D-ribose analogues and modified nucleosides that may not be accessible through purely biological pathways.

Chemical Synthesis Strategies for D-Ribose-Based Molecules and Modified Nucleosides

Traditional chemical synthesis of nucleosides and their analogues often involves multi-step procedures that require the use of protecting groups on the reactive hydroxyl groups of the D-ribose molecule. researchgate.net This strategy is necessary to control regioselectivity and stereoselectivity during the crucial glycosylation step, where the ribose moiety is coupled to a nucleobase. researchgate.net Common methods include the Fischer method, which involves the displacement of an anomeric halogen with a metal salt of a heterocycle, and the fusion method, which typically uses a per-acylated sugar heated with a nucleobase. researchgate.net

More recent innovations have focused on developing more direct and efficient routes. For example, methods utilizing modified Mitsunobu conditions have been developed for the direct glycosylation of nucleobases with unprotected D-ribose, yielding β-pyranosyl nucleosides. researchgate.net Chemical synthesis also allows for extensive modifications to the ribose ring itself, leading to the creation of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, and various other structural analogues designed as probes for biological systems or as potential therapeutic agents.

Chemo-Enzymatic Approaches in D-Ribose Derivative Synthesis

Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create complex D-ribose derivatives efficiently. This approach is particularly valuable for synthesizing modified nucleosides, where enzymes can perform specific transformations on chemically synthesized precursors, often avoiding the need for cumbersome protection and deprotection steps.

A prominent example is the use of the ribokinase-phosphopentomutase-nucleoside phosphorylase (RK-PPM-NP) enzymatic cascade to convert chemically modified pentoses into their corresponding nucleosides. google.com This one-pot synthesis method has been successfully applied to produce a variety of nucleoside analogues, including those with modified bases like 8-azapurines. google.com The process starts with D-ribose or a derivative, which is first phosphorylated by RK, then isomerized by PPM, and finally coupled to a nucleobase by NP. nih.gov This synergistic approach leverages the strengths of both chemical and enzymatic methods to access a wide array of biologically active molecules.

Synthesis and Applications of Specific D-Ribose Derivatives for Biochemical Studies

Specific derivatives of D-ribose are synthesized to serve as intermediates in further chemical transformations or as tools for biochemical investigations.

D-Ribose, (2,4-dinitrophenyl)hydrazone : This derivative is formed by the reaction of D-ribose with 2,4-dinitrophenylhydrazine (DNPH). DNPH is a reagent commonly used to detect and characterize aldehydes and ketones. In biochemical studies, this reaction can be used to quantify aldehydes, such as formaldehyde (B43269), that may be produced from D-ribose under certain conditions. researchgate.net The resulting hydrazone can be readily isolated and analyzed, for example, by HPLC. researchgate.net

2,3,4,5-tetraacetate D-Ribose : This is a fully protected derivative where all four hydroxyl groups of the open-chain form of D-ribose are acetylated. google.com Per-acylated sugars like this are common intermediates in nucleoside synthesis, particularly in the fusion method, where they are reacted with a nucleobase at high temperatures. researchgate.net The acetate groups serve as protecting groups that can be removed under mild basic conditions after the glycosidic bond has been formed. google.com The synthesis of the tetraacetate derivative can be achieved using reagents like acetic anhydride.

These derivatives are instrumental in both the synthesis of more complex molecules like nucleoside analogues and in analytical methods for studying the chemistry and metabolism of D-ribose. uea.ac.ukgoogle.com

| Derivative Name | Typical Synthesis Method | Primary Application in Biochemical Studies | Reference |

|---|---|---|---|

| D-Ribose, (2,4-dinitrophenyl)hydrazone | Reaction of D-ribose with 2,4-dinitrophenylhydrazine (DNPH) | Detection and quantification of aldehydes (e.g., formaldehyde) derived from D-ribose. | researchgate.net |

| 2,3,4,5-tetraacetate D-Ribose | Acetylation of D-ribose using acetic anhydride | Protected intermediate for the chemical synthesis of nucleosides (e.g., via the fusion method). | google.com |

D Ribose As a Structural and Functional Component in Biomacromolecules

Integral Role of D-Ribose in Ribonucleic Acid (RNA) Structure and Function

D-ribose is the defining sugar component of RNA, distinguishing it from deoxyribonucleic acid (DNA), which contains deoxyribose. numberanalytics.com This seemingly minor difference—the presence of a hydroxyl group at the 2' carbon of the ribose sugar—has profound implications for the structure, stability, and functional versatility of RNA. quora.comwikipedia.org

The backbone of an RNA polymer is composed of alternating ribose and phosphate (B84403) groups. britannica.com This structure is formed by phosphodiester bonds, which are crucial for linking nucleotides together into a polynucleotide chain. byjus.com A phosphodiester bond is formed in a dehydration synthesis reaction when the phosphate group attached to the 5' carbon of one ribose molecule forms an ester bond with the hydroxyl group on the 3' carbon of the adjacent ribose molecule. idtdna.comwikipedia.orgaskfilo.com

This sequential 3'-to-5' phosphodiester linkage creates a sugar-phosphate backbone, which is a repeating and structurally consistent framework. britannica.comidtdna.com The nitrogenous bases (adenine, guanine, cytosine, and uracil), which carry the genetic information, are attached to the 1' carbon of each ribose sugar and project from this backbone. byjus.com The formation of this backbone, catalyzed by RNA polymerase enzymes, requires energy, which is supplied by the cleavage of high-energy phosphate bonds from incoming ribonucleoside triphosphates. wikipedia.orgnumberanalytics.com

Table 1: Key Components of RNA Backbone

| Component | Chemical Group | Location on D-Ribose | Role in Backbone |

| Phosphate Group | PO₄³⁻ | Forms ester bond with 5' carbon | Links adjacent ribose sugars |

| Hydroxyl Group | -OH | 3' carbon | Forms ester bond with the phosphate of the next nucleotide |

| Phosphodiester Bond | C-O-PO₂-O-C | Links 3' carbon of one ribose to 5' carbon of the next | Creates the continuous sugar-phosphate chain |

The presence of the 2'-hydroxyl group in D-ribose is a key determinant of RNA's structural properties. This hydroxyl group can act as a nucleophile, attacking the adjacent phosphodiester bond, which makes the RNA backbone susceptible to alkaline hydrolysis and enzymatic degradation. nih.gov This inherent chemical instability is a significant difference from the more stable DNA, which lacks the 2'-hydroxyl group. nih.gov

Ribozymes are RNA molecules that possess catalytic activity, functioning as biological catalysts similarly to protein enzymes. byjus.comwikipedia.org The discovery of ribozymes revealed that RNA is not just a carrier of genetic information but can also actively participate in and facilitate biochemical reactions. wikipedia.org The catalytic function of many ribozymes is directly dependent on the D-ribose component of their structure. nih.gov

In many self-cleaving ribozymes, such as the hammerhead and hairpin ribozymes, the 2'-hydroxyl group of a specific ribose residue within the RNA sequence acts as the nucleophile that initiates the cleavage of the phosphodiester backbone. oup.com This reaction results in products with a 2',3'-cyclic phosphate and a 5'-hydroxyl group. oup.com The ribosome, a large ribonucleoprotein complex responsible for protein synthesis, is essentially a ribozyme. Its RNA component catalyzes the formation of peptide bonds between amino acids, a fundamental reaction for all life. wikipedia.orgresearchgate.net The catalytic activity of RNA molecules underscores the functional importance of the ribose sugar, which provides key reactive groups essential for catalysis. nih.gov

Participation in Adenosine (B11128) Triphosphate (ATP) and Coenzyme Structures

D-ribose is a core structural element in molecules central to cellular energy transfer and metabolic reactions. Its presence in adenosine triphosphate (ATP) and key coenzymes like Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) and Flavin Adenine Dinucleotide (FADH₂) is critical for their biological function. wikipedia.orgbritannica.com

Adenosine triphosphate (ATP) is often called the "energy currency" of the cell. nih.gov Structurally, ATP is a nucleotide consisting of three components: the nitrogenous base adenine, a D-ribose sugar, and a chain of three phosphate groups. nih.govresearchgate.net The ribose molecule links the adenine base to the triphosphate chain. youtube.com

Similarly, D-ribose is an integral part of essential metabolic coenzymes. wikipedia.org Nicotinamide adenine dinucleotide (in its reduced form, NADH) and flavin adenine dinucleotide (in its reduced form, FADH₂) are critical electron carriers in cellular respiration. semanticscholar.org Both molecules are structurally dinucleotides, meaning they contain two nucleotide units linked by their phosphate groups. Each of these nucleotide units contains a D-ribose sugar. wikipedia.orgyoutube.com In NADH, one ribose is linked to nicotinamide and the other to adenine. In FADH₂, one ribose is part of a flavin mononucleotide unit and the other is linked to adenine. wikipedia.org

Table 2: D-Ribose in Key Metabolic Molecules

| Molecule | Full Name | Role | Structural Contribution of D-Ribose |

| ATP | Adenosine Triphosphate | Primary energy currency | Links adenine base to the triphosphate group nih.gov |

| NADH | Nicotinamide Adenine Dinucleotide (Reduced) | Electron carrier in redox reactions | Present in both the nicotinamide mononucleotide and adenosine monophosphate moieties wikipedia.org |

| FADH₂ | Flavin Adenine Dinucleotide (Reduced) | Electron carrier in redox reactions | Present in the adenosine monophosphate moiety, linking to the riboflavin (B1680620) phosphate wikipedia.org |

The ribose moiety in coenzymes like NADH and FADH₂ is biochemically significant not because it participates directly in electron transfer, but because it provides the essential scaffold for the entire molecule. The structure of these coenzymes is crucial for their ability to bind to enzymes and shuttle high-energy electrons between metabolic pathways. wikipedia.org

Prebiotic Chemistry and the Abiogenesis of D Ribose

Proposed Theories and Mechanisms for Prebiotic D-Ribose Formation (e.g., Formose Reaction, CO2 Reduction)

The prebiotic synthesis of D-ribose, a crucial component of RNA, is a central topic in understanding the origin of life. Several theories have been proposed to explain how this essential sugar could have formed on the early Earth.

The most prominent and historically significant theory is the Formose Reaction . First described by Aleksandr Butlerov, this reaction involves the polymerization of formaldehyde (B43269) (HCHO) under alkaline conditions to produce a complex mixture of sugars, including pentoses like ribose. u-psud.frnih.gov The reaction is considered autocatalytic, particularly in the formation of glycolaldehyde (B1209225) and glyceraldehyde from formaldehyde, which then serve as intermediates for the synthesis of larger sugars. nih.govencyclopedia.pub Two formaldehyde molecules can condense to form glycolaldehyde, which then reacts with another formaldehyde to produce glyceraldehyde. nih.govresearchgate.net Subsequently, glyceraldehyde can react with glycolaldehyde to yield pentuloses, which can then isomerize to form D-ribose among other pentoses. nih.govresearchgate.net While the classic formose reaction requires a strong base, which may not have been prebiotically plausible, alternative catalysts have been explored, including neutral clays (B1170129), heat, various types of radiation, and even solvated electrons in ice. u-psud.frnih.gov Some studies suggest that at higher temperatures (around 200°C), the yield of pentoses, including ribose, is significantly higher. nih.gov

A more recent and alternative hypothesis involves the reduction of carbon dioxide (CO2) . Given that CO2 was a predominant component of the primitive atmosphere, its potential as a carbon source for prebiotic synthesis is of great interest. researchgate.net Research has demonstrated the possibility of forming D-ribose enantiomerically enriched from CO2 under simulated prebiotic conditions involving hydrodynamic cavitation with a vortex. researchgate.net In this model, high temperature and pressure generated by cavitation can lead to the formation of formaldehyde and hydroxymethyl radicals (CH2OH·) from CO2 and water. researchgate.netresearchgate.net These reactive species can then participate in a series of reactions, catalyzed by minerals such as those containing Ca2+, to form glycolaldehyde, glyceraldehyde, and ultimately ribose. researchgate.netresearchgate.net This process is proposed to not only synthesize ribose but also to potentially explain the origin of its specific D-enantiomer. researchgate.net

Table 1: Comparison of Proposed Prebiotic D-Ribose Formation Mechanisms

| Feature | Formose Reaction | CO2 Reduction |

|---|---|---|

| Primary Precursor | Formaldehyde (HCHO) | Carbon Dioxide (CO2) |

| Key Intermediates | Glycolaldehyde, Glyceraldehyde | Formaldehyde, CH2OH· radicals |

| Proposed Catalysts | Alkaline conditions, clays, minerals (e.g., Ca2+), heat, radiation | Hydrodynamic cavitation, minerals (e.g., Ca2+) |

| Key Products | A complex mixture of various sugars (including ribose) | Sugars, with ribose as a major component |

| Enantioselectivity | Generally produces a racemic mixture (both D- and L-ribose) | Can potentially produce an enantiomeric excess of D-ribose |

Challenges and Strategies for D-Ribose Stabilization and Selective Synthesis under Prebiotic Conditions

A significant hurdle in the prebiotic synthesis of ribose is its inherent instability. Sugars are prone to degradation, especially under the very conditions that are thought to promote their formation, such as alkaline environments. nih.govnih.gov This creates a "water problem," where the bonds in RNA, including the ribose component, are thermodynamically unstable with respect to hydrolysis. nih.gov The formose reaction itself is often described as "messy," producing a complex mixture of sugars, with ribose being a minor component (often less than 1%). nih.govencyclopedia.pubscripps.edu This lack of selectivity is a major challenge for the plausibility of the formose reaction as the primary source of prebiotic ribose. nih.govscripps.edu

To address these challenges, researchers have investigated various strategies for the stabilization and selective synthesis of D-ribose. One promising approach involves the use of minerals. Borate (B1201080) minerals, for example, have been shown to form complexes with ribose, thereby stabilizing it and protecting it from degradation. nih.govnih.gov This stabilization is particularly effective for ribose compared to other aldopentoses. Similarly, silicate (B1173343) minerals have also been reported to offer protection to ribose. nih.gov Metal-doped clays have been shown to selectively bind to ribose from a complex mixture of sugars, which could have led to its enrichment on the early Earth. researchgate.net

Another strategy involves conducting the synthesis within confined environments. For instance, the formose reaction carried out inside vesicles has been shown to produce pentoses in a much higher yield (up to 65%) compared to conventional conditions. nih.gov This suggests that compartmentalization within primitive cell-like structures could have played a role in concentrating reactants and favoring the synthesis of key biomolecules.

Furthermore, the conditions of the reaction itself can be optimized for better selectivity. While the traditional formose reaction is non-selective, variations in temperature and the presence of specific catalysts can influence the product distribution. nih.gov The continuous and selective enrichment of ribose on metal-doped clays from a formose mixture has been demonstrated, suggesting a plausible prebiotic scenario for its dynamic isolation. researchgate.net

Table 2: Challenges and Proposed Strategies for Prebiotic D-Ribose

| Challenge | Proposed Strategies and Solutions |

|---|

| Instability of Ribose | - Complexation with borate minerals for stabilization. nih.govnih.gov

D-Ribose Selection in the Context of the RNA World Hypothesis

The RNA World hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the evolution of DNA and proteins. wikipedia.orgnih.govvusci.org This hypothesis hinges on the prebiotic availability of RNA's building blocks, with the selection of D-ribose as the exclusive sugar component being a critical and enigmatic aspect. researchgate.net

Enantioselective Synthesis and the Origin of Chirality in Prebiotic Sugars

A fundamental question in the origin of life is the homochirality of biological molecules, specifically the exclusive use of D-sugars and L-amino acids. unipd.it Prebiotic synthesis reactions like the formose reaction typically produce a racemic mixture, meaning equal amounts of D- and L-enantiomers. u-psud.frnih.gov However, for RNA to function effectively, its ribose components must all have the same chirality, as the presence of the wrong enantiomer can terminate chain elongation. wikipedia.org

Several mechanisms for the emergence of this enantiomeric excess have been proposed. One theory suggests that chiral pentose sugars could mediate the enantioselective synthesis of amino acid precursors, indicating a potential co-evolution of chirality between these two classes of essential biomolecules. acs.orgnih.govresearchgate.net In this scenario, the chirality of one type of molecule influences the chirality of another. For example, D-ribose has been shown to favor the formation of L-amino acid precursors. acs.org

Another proposed mechanism involves physical processes. The CO2 reduction model in a vortex has been suggested to produce an enantiomeric excess of D-ribose in the range of 30.2-40.2%. researchgate.net This suggests that hydrodynamic forces in the prebiotic environment could have played a role in breaking the initial symmetry. Furthermore, processes like asymmetric autocatalysis, where a chiral molecule catalyzes its own formation, could have amplified an initial small enantiomeric imbalance. nih.gov

Role of Membrane Permeability in the Stereochemical Selection of D-Ribose

The encapsulation of metabolic processes within a membrane-bound compartment is considered a crucial step in the origin of life. plos.orgbiorxiv.orgbiorxiv.org The permeability of these primitive membranes could have acted as a selection mechanism for specific molecules. Recent studies have shown that certain types of prebiotic-like membranes, such as those with archaeal or hybrid lipid characteristics, exhibit selective permeability for D-ribose over L-ribose. plos.orgnih.gov

This diastereoselective membrane permeability could have functioned as a passive sorting mechanism, leading to an enrichment of D-ribose inside primitive cells or protocells. plos.orgpnas.org Experiments using unilamellar vesicles have demonstrated that both archaeal and hybrid membrane mimics show significantly increased permeability to D-ribose compared to its L-enantiomer. plos.orgbiorxiv.org This selection was also observed for D-deoxyribose. plos.orgbiorxiv.org This suggests that the physical properties of early cell membranes could have played a direct role in solving the chirality problem for sugars, favoring the D-enantiomers that are now ubiquitous in life. plos.orgbiorxiv.org

Advanced Analytical Techniques for D Ribose and Its Metabolites

High-Performance Chromatographic Methodologies (e.g., HPLC) for Ribose and its Enantiomers

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of D-ribose and its enantiomer, L-ribose. The inherent challenges of analyzing carbohydrates, such as their high polarity and lack of a strong chromophore, have led to the development of various specialized HPLC methods.

Reverse-phase (RP) HPLC can be utilized for D-ribose analysis with specific columns designed for low silanol (B1196071) activity, such as Newcrom R1. A typical mobile phase for this method consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. mdpi.com Another approach involves amide columns, which provide good retention and separation for highly polar sugars like ribose and its isomer xylose, avoiding the issue of Schiff base formation that can occur with amine-based columns. nih.govresearchgate.net

Ligand exchange chromatography is also a prominent method for D-ribose quantification, particularly in food additive analysis as described in Japanese and Korean official methods. shodex.com Columns like the Shodex SUGAR SC1011 are employed for this purpose. shodex.com Similarly, the United States Pharmacopeia (USP) specifies the use of a column packed with L22 stationary phase for ribose analysis, with defined system suitability requirements for resolution, peak tailing, and theoretical plates. mdpi.com

The chiral separation of D-ribose and L-ribose is of significant interest. While traditional HPLC methods for chiral recognition can be time-consuming, specialized chiral columns, such as the Chiralpak AD-H, have been developed. researchgate.netresearchgate.net These columns allow for the simultaneous separation of enantiomers (D/L), anomers (α/β), and other structural isomers of monosaccharides without derivatization. researchgate.net Capillary electrophoresis has also emerged as a powerful technique for separating ribose enantiomers, often requiring derivatization to achieve detection and resolution. nih.govresearcher.life

Below is an interactive table summarizing various HPLC methods for D-ribose analysis.

| Analytical Goal | HPLC Method | Column Type | Mobile Phase Example | Detector | Reference(s) |

| Quantification | Reverse Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Refractive Index (RI), ELSD, MS | mdpi.com |

| Quantification | Hydrophilic Interaction Liquid Chromatography (HILIC) | Cogent Amide | 95% Acetonitrile / 5% DI water / 0.1% Triethylamine | Refractive Index (RI) | nih.gov |

| Quantification | Ligand Exchange | Shodex SUGAR SC1011 | Water or Dilute Acid (e.g., Sulfuric Acid) | Refractive Index (RI) | shodex.comresearchgate.net |

| Chiral Separation | Chiral HPLC | Chiralpak AD-H | Hexane-Ethanol-Trifluoroacetic acid (TFA) | Refractive Index (RI) | researchgate.net |

| High-Throughput Analysis | RP-HPLC | β-cyclobond 2000 | Acetonitrile/Water Gradient | Evaporative Light-Scattering Detector (ELSD) | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Chiral Recognition (e.g., NMR, Surface-Enhanced Raman Spectroscopy (SERS), UV-Vis)

Spectroscopic techniques are indispensable for elucidating the complex structure of D-ribose in solution and for developing novel methods for chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of carbohydrates. researchgate.netdiva-portal.org In solution, D-ribose exists as an equilibrium mixture of different forms: the open-chain aldehyde and, more predominantly, cyclic furanose and pyranose anomers (α and β). wikipedia.org ¹H and ¹³C NMR spectroscopy can distinguish between these forms. chemicalbook.comresearchgate.net For instance, the chemical shifts and coupling constants of the anomeric protons are characteristic of the ring size (furanose vs. pyranose) and the anomeric configuration (α vs. β). researchgate.net Two-dimensional NMR techniques are often required to fully assign the complex spectra that arise from the structural diversity and limited chemical shift dispersion typical of carbohydrates. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has recently been developed into a rapid and sensitive method for the chiral recognition of ribose. One approach utilizes β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs). researchgate.netnih.gov The addition of D-ribose induces the aggregation of these nanoparticles, leading to distinct changes in the SERS spectrum, whereas L-ribose does not cause the same effect. mdpi.comresearchgate.netnih.gov This difference allows for the sensitive discrimination between the two enantiomers. mdpi.comresearchgate.net The ordinary SERS spectra of L- and D-ribose already show differences in this system, providing a direct spectroscopic signature for chiral recognition. mdpi.com

UV-Vis Spectroscopy can be employed in conjunction with chiral selectors for the recognition of D-ribose. Following the same principle as the SERS method, the aggregation of β-cyclodextrin-coated silver nanoparticles in the presence of D-ribose leads to a visible color change and a corresponding shift in the UV-Vis absorption spectrum. mdpi.com The ratio of absorbance at different wavelengths (e.g., A600/A400) can be used to quantify the enantiomeric excess of D-ribose. mdpi.com UV-Vis spectroscopy is also used to monitor the formation of D-ribose-derived products in glycation reactions, where an increase in absorbance at 280 nm (hyperchromicity) indicates structural modifications of proteins. nih.gov

Mass Spectrometry-Based Characterization of D-Ribose-Derived Metabolites and Modifications (e.g., GC-MS)

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and specific method for identifying and quantifying D-ribose and its various metabolites and modification products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of monosaccharides. Due to the low volatility of sugars, a derivatization step, such as acetylation or silylation, is required prior to analysis. researchgate.net The derivatized monosaccharides, including D-ribose, can be effectively separated by GC and identified based on their characteristic retention times and mass fragmentation patterns. researchgate.netresearchgate.net This technique is frequently used for the quantitative analysis of monosaccharide components in complex carbohydrates like polysaccharides. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing D-ribose-derived metabolites and modifications in biological systems without the need for derivatization. Electron ionization mass spectra of D-ribose have been studied to understand its fragmentation patterns. researchgate.netnist.gov LC-MS is extensively used to characterize advanced glycation end-products (AGEs) formed from the reaction of D-ribose with proteins. mdpi.com For example, studies have used ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) to identify specific lysine (B10760008) residues on human myoglobin (B1173299) that are rapidly glycated by D-ribose. mdpi.com The mass increase corresponding to the covalent attachment of a ribose molecule (132 Da) allows for the identification of these modifications. mdpi.com Furthermore, LC-MS/MS is a key technique for identifying modifications on the ribose moiety of ribonucleosides within RNA, where the neutral loss of the ribose sugar (modified or unmodified) can be monitored to characterize the modification. nih.gov

The table below provides an overview of mass spectrometry applications for D-ribose analysis.

| Technique | Application | Sample Preparation | Key Findings | Reference(s) |

| GC-MS | Monosaccharide composition analysis | Derivatization (e.g., acetylation) required | Provides quantitative analysis of D-ribose as a component of larger structures. | researchgate.net |

| Electron Ionization MS | Fragmentation analysis | None (gas phase) | Elucidates the fragmentation pathways of the D-ribose molecule upon ionization. | researchgate.netnist.gov |

| LC-MS/MS | Characterization of protein glycation | Enzymatic digestion of protein | Identifies specific amino acid residues modified by D-ribose and the number of ribose attachments. | mdpi.com |

| LC-MS/MS | Analysis of RNA modifications | Enzymatic hydrolysis of RNA | Differentiates between modifications on the ribose sugar versus the nucleobase in ribonucleosides. | nih.gov |

Spectrophotometric Methods for D-Ribose Quantification in Complex Matrices

Spectrophotometric and colorimetric assays offer simple, rapid, and cost-effective methods for the quantification of D-ribose, especially in complex biological samples or fermentation broths. These methods are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of ribose.

A common method is the orcinol (B57675) reaction (also known as Bial's test). In the presence of a strong acid (like hydrochloric acid) and heat, pentoses such as D-ribose are dehydrated to form furfural (B47365). researchgate.netnih.gov The furfural then reacts with orcinol, in the presence of an iron(III) chloride catalyst, to produce a characteristic blue-green colored complex. nih.gov The absorbance of this complex can be measured, typically around 670 nm, to determine the D-ribose concentration. researchgate.net This method has been optimized to minimize interference from other components in complex matrices like fermentation broth, although high concentrations of glucose can interfere with the measurement. researchgate.net

Another approach involves the reaction of the aldehyde group of the open-chain form of D-ribose. Benedict's assay, for example, detects the presence of reducing sugars, including ribose. nih.gov In this assay, the reducing sugar reduces copper(II) ions in the reagent to copper(I) oxide, which forms a red precipitate, indicating a positive result. nih.gov While not specific to ribose, it can be used in combination with other assays to characterize a sample. nih.gov

These methods are particularly useful for high-throughput screening or when sophisticated chromatographic equipment is not available.

Maillard Reaction Chemistry Involving D Ribose

Reaction Mechanisms and Pathways of D-Ribose and Ribose 5-Phosphate in Maillard Reactions

The Maillard reaction involving D-ribose and its phosphorylated counterpart, ribose 5-phosphate (R5P), proceeds through a series of intricate and interconnected pathways. The initial phase involves the condensation of the carbonyl group of the sugar with a free amino group from an amino acid, peptide, or protein. youtube.com This is followed by a cascade of reactions leading to a variety of intermediate and final products.

The reaction commences with the nucleophilic attack of the amino group on the carbonyl carbon of the open-chain form of D-ribose or R5P, forming an unstable Schiff base. nih.govresearchgate.net This intermediate then undergoes cyclization to form a glycosylamine, which subsequently rearranges to a more stable Amadori product, a 1-amino-1-deoxy-2-ketose. nih.gov

From the Amadori product, the reaction can proceed through several degradation pathways, primarily involving enolization. The 1,2-enolization pathway leads to the formation of 3-deoxyglucosone, while the 2,3-enolization pathway generates 1-deoxyglucosone (B1246632) and 4-deoxyglucosone. These highly reactive α-dicarbonyl compounds are key intermediates that can undergo further reactions, including Strecker degradation with amino acids to produce aldehydes and α-aminoketones, which are significant contributors to the aroma of heated foods.

Ribose 5-phosphate (R5P) is known to undergo the Maillard reaction at a significantly faster rate than D-ribose and many other common sugars. nih.govresearchgate.net This enhanced reactivity is attributed to the presence of the phosphate (B84403) group at the C5 position, which can act as an intramolecular catalyst. nih.gov The phosphate group is believed to facilitate the reaction through general acid/base catalysis. nih.gov Furthermore, the furanose ring structure of R5P, being less stable than the pyranose form that D-ribose can adopt, results in a higher proportion of the more reactive open-chain form at equilibrium. nih.gov

The reaction pathways for R5P are similar to those of D-ribose in the initial stages, leading to the formation of a phosphorylated Amadori product. However, the subsequent degradation can be more complex, with the potential for the phosphate group to be eliminated at various stages, leading to a different profile of reaction intermediates and final products. nih.gov For instance, the reaction between R5P and amines can lead to the cleavage of the phosphate group from the ribose moiety. nih.gov

Formation and Characterization of Advanced Glycation End Products (AGEs) Derived from D-Ribose (mechanistic focus)

Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed in the later stages of the Maillard reaction. gcinutrients.com These products are often characterized by their fluorescent properties and their ability to form cross-links between proteins. nih.gov The formation of AGEs from D-ribose is of particular interest due to the high reactivity of this pentose (B10789219) sugar.

The mechanistic pathways leading to AGE formation are complex and involve the degradation products of the Amadori rearrangement. The reactive dicarbonyl compounds, such as glyoxal (B1671930), methylglyoxal, and 3-deoxyglucosone, which are formed from the degradation of D-ribose, are key precursors to many AGEs. researchgate.net These dicarbonyls can react with the side chains of amino acids, particularly lysine (B10760008) and arginine, to form a variety of AGE structures. researchgate.net

One well-characterized AGE derived from D-ribose is Nε-(carboxymethyl)lysine (CML). nih.gov CML can be formed through the oxidative cleavage of the Amadori product or through the reaction of glyoxal with lysine residues. Another significant class of AGEs includes the fluorescent cross-linking compounds, such as pentosidine, which can be formed from the reaction of ribose with lysine and arginine residues. nih.gov

The formation of AGEs is a multi-step process. Following the generation of the Amadori product, it can undergo a series of reactions including dehydration, oxidation, and cyclization to form reactive intermediates. researchgate.net These intermediates can then react with free amino groups of proteins, leading to the irreversible formation of AGEs. researchgate.net The accumulation of these products can lead to alterations in the structure and function of proteins. gcinutrients.com

The characterization of AGEs often involves techniques such as fluorescence spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). nih.gov The fluorescence of many AGEs, with excitation and emission maxima typically in the ranges of 335-370 nm and 420-460 nm respectively, is a commonly used marker for their detection and quantification. nih.gov

Computational Chemistry and Molecular Modeling of D Ribose Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations for D-Ribose Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex conformational isomerism of D-ribose. nih.gov DFT is a quantum-mechanical method used to calculate the electronic structure of atoms and molecules, offering a favorable balance between computational cost and accuracy. nih.gov

Research has performed full explorations of the conformational landscape of D-ribose, examining its open-chain, furanose (five-membered ring), and pyranose (six-membered ring) forms. researchgate.net These studies, utilizing functionals such as M06-2X and B3LYP, have identified a multitude of stable structures. nih.govresearchgate.net For D-ribose in the gas phase, calculations have shown that the pyranose forms are the most populated, with the β-pyranose diastereoisomer being the most stable. researchgate.net Specifically, extensive computational studies have identified the two β-pyranoses with ¹C₄ and ⁴C₁ chair conformations as the lowest energy isomers. nih.gov The α-anomer of the ribofuranose, which is crucial in ribonucleosides and RNA, is calculated to be significantly higher in energy than the most stable β-pyranose form. nih.gov

| D-Ribose Conformer | Ring Conformation | Relative Free Energy (ΔG) in kJ mol⁻¹ |

|---|---|---|

| β-pyranose | ⁴C₁ (Chair) | 0.00 |

| β-pyranose | ¹C₄ (Chair) | ~0.9 |

| α-pyranose | ⁴C₁ (Chair) | ~4.2 |

| α-furanose | ²T₁ (Twist) | ~10.4 |

| β-furanose | ³T₂ (Twist) | ~11.5 |

| Open-chain | N/A | >15.0 |

Molecular Dynamics Simulations for Understanding D-Ribose Molecular Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been applied to D-ribose to understand its dynamic behavior, its interactions with solvent molecules like water, and the stability of its various conformations in solution. researchgate.netnih.gov

MD simulations of D-ribose in aqueous environments reveal the intricate network of hydrogen bonds formed between the sugar's hydroxyl groups and surrounding water molecules. These ribose-water interactions are critical for stabilizing RNA structures, particularly at lower temperatures where they can become as significant as the interactions between complementary base pairs. azolifesciences.com The simulations can track conformational transitions, showing how the molecule fluctuates between different pyranose and furanose forms in solution.

A significant application of MD simulations is in the study of ribose-protein interactions. For instance, simulations of the Escherichia coli Ribose-Binding Protein (RBP) have provided detailed insights into the mechanism of ligand binding and induced conformational changes. nih.gov These studies show that in the absence of D-ribose (the apo state), the protein exists in a wide range of conformations and tends to transition to an "open" state. researchgate.netnih.gov Upon binding of D-ribose, the simulations demonstrate that the ligand is stably bound in the binding cleft, and the protein adopts a "closed" conformation. researchgate.netnih.gov The stability of the bound ribose is maintained by a network of hydrogen bonds with specific amino acid residues in the protein's binding site. researchgate.net By analyzing the trajectories from these simulations, researchers can quantify the stability of the ligand-protein complex and observe the dynamic interplay between the ligand and the protein. acs.orgresearchgate.net

Molecular Docking Studies with D-Ribose Binding Proteins and Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as D-ribose) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. github.comnepjol.info This method is crucial for understanding the molecular recognition process between D-ribose and its specific binding proteins.

Docking studies have been extensively used to investigate the binding of D-ribose to proteins like the Ribose-Binding Protein (RBP). researchgate.net In these studies, the D-ribose molecule is computationally placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, with lower energy scores indicating a more stable complex.

These studies successfully predict the binding pose of D-ribose within the RBP's cleft, which is located between its two domains. nih.gov The results highlight the critical role of hydrogen bonds and van der Waals interactions in stabilizing the complex. Specific amino acid residues are identified as key players in the binding event. For example, residues such as Aspartate, Asparagine, and Arginine are frequently shown to form direct hydrogen bonds with the hydroxyl groups of the D-ribose molecule. The analysis of these docked structures provides a static image of the interaction, which complements the dynamic picture offered by MD simulations. acs.org This detailed understanding of the binding mode is fundamental for comprehending the protein's specificity and function. researchgate.net

| Amino Acid Residue | Type of Interaction | D-Ribose Group Involved |

|---|---|---|

| Asp (Aspartate) | Hydrogen Bond | Hydroxyl groups (e.g., O2', O3') |

| Asn (Asparagine) | Hydrogen Bond | Hydroxyl groups (e.g., O4') |

| Arg (Arginine) | Hydrogen Bond / Electrostatic | Hydroxyl groups |

| Gln (Glutamine) | Hydrogen Bond | Hydroxyl groups |

| Phe (Phenylalanine) | van der Waals / Hydrophobic | C-H groups of the ribose ring |

| Thr (Threonine) | Hydrogen Bond | Hydroxyl groups |

An exploration of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-Ribose, reveals its expanding significance beyond its fundamental biological role as a cornerstone of nucleic acids and cellular energy currency. This article delves into emerging research areas and future perspectives, focusing on its applications in synthetic biology, its use as a precursor for novel biochemical probes, and its central role in interdisciplinary studies that connect chemistry, metabolism, and the origins of life.

Q & A

Q. How can the stereochemical configuration of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal be experimentally confirmed?

To verify the stereochemistry, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze the coupling constants (e.g., ) of vicinal protons to determine axial/equatorial orientations in cyclic hemiacetal forms . X-ray crystallography provides definitive proof by resolving the spatial arrangement of stereocenters . Cross-validation with known D-ribose data (CAS 50-69-1) is critical to avoid misassignment .

Q. What storage conditions are optimal for maintaining the stability of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal in laboratory settings?

Store the compound in a desiccator at 4°C to minimize hygroscopic degradation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and high humidity, which can induce caramelization or oxidation . For long-term storage (up to 3 years), keep the powder at -20°C in inert atmospheres (e.g., argon) . Stability testing via HPLC or polarimetry is recommended for batches stored beyond 6 months .

Q. What methods are suitable for synthesizing (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal with high enantiomeric purity?

Enzymatic synthesis using transketolase or ribose-5-phosphate isomerase offers high stereoselectivity and avoids racemization . Alternatively, chiral pool synthesis starting from D-glucose via selective oxidation and reduction steps can yield >99% enantiomeric excess (ee) . Monitor purity using chiral HPLC with a cyclodextrin-based column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal under varying pH conditions?

Discrepancies in reactivity (e.g., cyclization vs. oxidation) often arise from pH-dependent equilibrium shifts. Design experiments to:

- Characterize tautomeric forms (open-chain vs. furanose/pyranose) via NMR at pH 2–12 .

- Quantify reaction rates using stopped-flow spectroscopy under controlled ionic strength .

- Cross-reference with kinetic data from isotopic labeling (e.g., tracing) to distinguish nucleophilic vs. electrophilic pathways .

Q. What experimental strategies differentiate the biological activity of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal from its diastereomers (e.g., D-arabinose or D-xylose)?

Use enzyme-specific assays (e.g., ribokinase for phosphorylation selectivity) to compare substrate specificity . For cellular studies, employ CRISPR-edited cell lines lacking ribose transporters to isolate uptake mechanisms . Structural comparisons via molecular docking (e.g., with ribose-binding proteins) can highlight stereochemical recognition differences . Validate findings with isotopically labeled diastereomers (e.g., -D-arabinose) in metabolic flux analysis .

Q. How can researchers design a protocol to study the compound’s role in nucleotide biosynthesis without interference from endogenous ribose?

- Use -labeled (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal in tracer studies to track incorporation into RNA/DNA via LC-MS .

- Inhibit endogenous ribose production with siRNA targeting transketolase (TKT) or glucose-6-phosphate dehydrogenase (G6PD) .

- Conduct pulse-chase experiments in ribose-auxotrophic cell lines to isolate exogenous utilization pathways .

Q. What analytical techniques are most effective for detecting and quantifying degradation products of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal under oxidative stress?

Combine UPLC-QTOF-MS for high-resolution identification of degradation intermediates (e.g., ribonolactone or 2,3-diketopentose) . Quantify reactive oxygen species (ROS)-mediated damage using electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) . For kinetic profiling, employ in-situ FTIR to monitor carbonyl formation during thermal or photolytic stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |